Cas no 609816-58-2 (1,4-Benzenediamine, N-(4-bromophenyl)-N'-phenyl-)
609816-58-2 structure
Product Name:1,4-Benzenediamine, N-(4-bromophenyl)-N'-phenyl-
CAS No:609816-58-2
MF:C18H15BrN2
MW:339.229103326797
CID:4064487
PubChem ID:85870796
Update Time:2025-04-22
1,4-Benzenediamine, N-(4-bromophenyl)-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 1,4-Benzenediamine, N-(4-bromophenyl)-N'-phenyl-
- 1,4-Benzenediamine, N1-(4-bromophenyl)-N4-phenyl-
- N1-(4-Bromophenyl)-N4-phenylbenzene-1,4-diamine
- 609816-58-2
-
- Inchi: 1S/C18H15BrN2/c19-14-6-8-16(9-7-14)21-18-12-10-17(11-13-18)20-15-4-2-1-3-5-15/h1-13,20-21H
- InChI Key: WWDRKHBQNFSWMS-UHFFFAOYSA-N
- SMILES: C1(NC2=CC=C(Br)C=C2)=CC=C(NC2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 338.04186Da
- Monoisotopic Mass: 338.04186Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 24.1Ų
1,4-Benzenediamine, N-(4-bromophenyl)-N'-phenyl- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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